[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
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Overview
Description
[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyridine ring substituted with chlorine atoms and a carboxylate group, as well as an anilino group with a dimethylsulfamoyl substituent. Its distinct structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process generally starts with the preparation of boronic acid derivatives and halogenated pyridine intermediates, followed by their coupling in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, solvent extraction and purification techniques are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, [2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where specific molecular interactions are crucial .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and electronic materials .
Mechanism of Action
The mechanism of action of [2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloropyridine derivatives and anilino compounds with different substituents. Examples include:
- Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate
- 4-amino-2,6-dichloropyridine
Uniqueness
What sets [2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
733029-64-6 |
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Molecular Formula |
C16H14Cl3N3O5S |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
InChI |
InChI=1S/C16H14Cl3N3O5S/c1-22(2)28(25,26)12-7-9(3-4-10(12)17)20-14(23)8-27-16(24)15-11(18)5-6-13(19)21-15/h3-7H,8H2,1-2H3,(H,20,23) |
InChI Key |
SDFZQHKBEIZJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl)Cl |
solubility |
52.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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